molecular formula C5H6N4O B1418419 Pyridazine-3-carbohydrazide CAS No. 89463-74-1

Pyridazine-3-carbohydrazide

Cat. No. B1418419
CAS RN: 89463-74-1
M. Wt: 138.13 g/mol
InChI Key: QSBVLAGQLFROAU-UHFFFAOYSA-N
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Description

Pyridazine-3-carbohydrazide is a derivative of pyridazine, a heterocyclic compound that contains two adjacent nitrogen atoms . It has been found to exhibit a wide range of pharmacological activities . It is also used in laboratory chemicals .


Synthesis Analysis

The synthesis of Pyridazine-3-carbohydrazide involves various chemical reactions. A base-mediated method was developed for the synthesis of pyridine-3-carbohydrazide schiff’s bases . Another synthesis involves the condensation of ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate 1 with triethyl orthoformate in the presence of acetic anhydride as a catalyst .


Molecular Structure Analysis

Pyridazine-3-carbohydrazide is a derivative of pyridazine, which is a heterocycle that contains two adjacent nitrogen atoms . The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity .


Chemical Reactions Analysis

Pyridazine-3-carbohydrazide can undergo various chemical reactions. For instance, it can participate in [3 + n] cycloaddition reactions, which are one of the most important and efficient tools in the synthesis of heterocyclic rings .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Pyridazine derivatives have been synthesized for their potential antibacterial activities. For instance, thieno[2,3-c]pyridazines, developed using Pyridazine-3-carbohydrazide as a starting material, showed promising antibacterial properties (Al-Kamali et al., 2014).

Electrochemical Behavior

  • Pyridazine derivatives, including those derived from Pyridazine-3-carbohydrazide, have been studied for their electrochemical behavior, which is crucial for understanding their potential applications in various chemical processes (Abdelghani et al., 2012).

Enzyme Inhibitors

  • Research has indicated that pyrazole[3,4-d]pyridazine derivatives can act as effective inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase. These properties are vital for developing treatments for conditions related to these enzymes (Taslimi et al., 2019).

Synthesis of Heterocycles

  • Pyridazine derivatives have been used in synthesizing various heterocycles, which are important in medicinal chemistry due to their diverse biological activities (Deeb & El-Abbasy, 2006).

Multifunctionalized Pyridazines

  • A straightforward approach to synthesizing multifunctionalized pyridazines has been reported, demonstrating the versatility and potential applications of these compounds in various chemical syntheses (Komkov et al., 2015).

Medicinal Chemistry Applications

  • Pyridazine derivatives have shown potential in medicinal chemistry, particularly in antimicrobial and antifungal applications. Their diverse biological properties have made them subjects of interest in the development of new therapeutic agents (Mustafa & Mostafa, 2020).

Safety And Hazards

Pyridazine-3-carbohydrazide is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Pyridazine-3-carbohydrazide, as a derivative of pyridazine, has potential applications in medicinal chemistry and optoelectronics . The recent advances in [3 + n] cycloaddition reactions in the pyridazine series as well as their medicinal chemistry and optoelectronic applications over the last ten years have been reviewed . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name

pyridazine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O/c6-8-5(10)4-2-1-3-7-9-4/h1-3H,6H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBVLAGQLFROAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657092
Record name Pyridazine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridazine-3-carbohydrazide

CAS RN

89463-74-1
Record name Pyridazine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyridazine-3-carbohydrazide
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Synthesis routes and methods

Procedure details

3-Pyridazinecarbohydrazide was prepared in a manner analogous to that described above for 6-fluoro-2-pyridinecarbohydrazide (I23) but using 3-pyridazine carboxylic acid (CAS [2164-61-6], commercially available e.g. from Apollo Scientific, Shanghai AOKChem or Manchester Organics) in the place of 6-fluoro-2-pyridinecarboxylic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main chemical reaction discussed in the research paper, and what is its significance?

A1: The paper investigates the cyclocondensation reactions of pyridazine-3-carbohydrazides with aldehydes []. This reaction is significant because it leads to the formation of various substituted triazolo[4,3-b]pyridazine derivatives. These heterocyclic compounds are of interest due to their potential biological activities and applications in medicinal chemistry.

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